(5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride typically involves the following steps:
Formation of the Thiazolidinedione Ring: This can be achieved by reacting a suitable dione with a thiourea derivative under acidic or basic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions.
Addition of the Chloronitrophenyl Group: This step involves the reaction of the intermediate compound with a chloronitrophenyl derivative, often under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the chloronitrophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.
Medicine
In medicine, thiazolidinedione derivatives are often explored for their potential therapeutic effects, including anti-inflammatory and antidiabetic activities.
Industry
Industrially, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A well-known thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with similar therapeutic applications.
Uniqueness
(5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride is unique due to its specific structural features, such as the presence of the chloronitrophenyl group, which may confer distinct biological activities compared to other thiazolidinediones.
Properties
Molecular Formula |
C12H11Cl2N3O4S |
---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C12H10ClN3O4S.ClH/c13-8-2-1-7(5-9(8)16(19)20)6-10-11(17)15(4-3-14)12(18)21-10;/h1-2,5-6H,3-4,14H2;1H/b10-6-; |
InChI Key |
LCAPOONQNNOIRB-OTUCAILMSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)CCN)[N+](=O)[O-])Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CCN)[N+](=O)[O-])Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.